molecular formula C27H34N2O3S B2448769 1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one CAS No. 626215-92-7

1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one

Cat. No. B2448769
CAS RN: 626215-92-7
M. Wt: 466.64
InChI Key: IHCMAQXWUYVJFH-UHFFFAOYSA-N
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Description

This compound, also known as 1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, has a molecular formula of C27H34N2O3S . It is used for pharmaceutical testing .

Scientific Research Applications

Selective Serotonin 6 (5-HT6) Receptor Antagonism

1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one and its derivatives have been explored as potent and selective antagonists of the 5-hydroxytryptamine-6 receptor (5-HT6R). This receptor is implicated in cognitive disorders such as Alzheimer's disease. A specific derivative, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (5al, SUVN-502), has been identified as a clinical candidate due to its high affinity at human 5-HT6R and selectivity over other targets. This compound is orally bioavailable and penetrates the brain, exhibiting robust preclinical efficacy. The combination of this compound with other drugs like donepezil and memantine produces synergistic effects in increasing extracellular levels of acetylcholine, a neurotransmitter often depleted in Alzheimer's patients. Preclinical efficacy and selectivity over the 5-HT2A receptor are key features that have led to the development of this compound for treating cognitive disorders (Nirogi et al., 2017).

Structural Characterization and Conformational Studies

Compounds related to 1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one have been synthesized and characterized, providing insights into their structural and molecular properties. For example, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl)-diphenyl-methanol] was synthesized, and its structure was determined using X-ray diffraction. The compound crystallizes in the monoclinic crystal system and exhibits both inter- and intramolecular hydrogen bonding. This kind of research contributes to understanding the molecular geometry and potential interactions of these compounds, which is crucial for their potential therapeutic applications (Naveen et al., 2015).

Potential Anticancer Activity

Derivatives of 1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one have also been studied for their antiproliferative activity against human cancer cell lines. A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their effect on different cancer cell lines. Some compounds in this series exhibited significant anticancer activity, suggesting the potential of these compounds as anticancer agents after further research (Mallesha et al., 2012).

properties

IUPAC Name

1-[(4-benzhydrylpiperazin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O3S/c1-26(2)23-13-14-27(26,24(30)19-23)20-33(31,32)29-17-15-28(16-18-29)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,23,25H,13-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCMAQXWUYVJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one

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